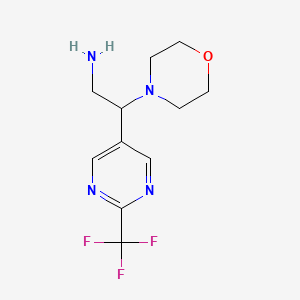
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Übersicht
Beschreibung
“2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine” is a versatile chemical compound with immense research potential. It is used for research purposes . The compound has a molecular formula of C11H15F3N4O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.26 . It is recommended to be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Properties
- Study 1: Investigated the corrosion inhibition properties of Cd(II) Schiff base complexes, including one synthesized with a ligand similar to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, on mild steel in acidic conditions. The study demonstrated significant corrosion inhibition, as revealed by electrochemical methods and FE-SEM imaging (Das et al., 2017).
Medical Imaging in Parkinson's Disease
- Study 2: Involved the synthesis of [11C]HG-10-102-01, a PET imaging agent for Parkinson's disease, starting from compounds structurally similar to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (Wang et al., 2017).
Antitumor Activity
- Study 3: Focused on the synthesis and antitumor evaluation of morpholine-based heterocycles. The compounds demonstrated promising activities against certain cancer cell lines, providing insight into potential therapeutic applications (Muhammad et al., 2017).
Synthesis of Morpholine Derivatives
- Study 4: Described the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown inhibition of tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Kinase Inhibition
- Study 5: Discussed the discovery of a non-nitrogen containing morpholine isostere and its application in inhibitors of the PI3K-AKT-mTOR pathway, demonstrating the versatility of morpholine derivatives in medicinal chemistry (Hobbs et al., 2019).
Synthesis of Structurally Related Compounds
- Study 6: Investigated the synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, demonstrating the potential of these compounds in medical applications (Maftei et al., 2016).
Catalytic Activity in Alcohol Oxidation
- Study 7: Synthesized and characterized copper(II) complexes with different Schiff-base ligands, including one similar to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, and evaluated their catalytic activity towards alcohol oxidation (Bhattacharjee et al., 2017).
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18/h6-7,9H,1-5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPTUIJETQUQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676484 | |
| Record name | 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine | |
CAS RN |
1192570-20-9 | |
| Record name | 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


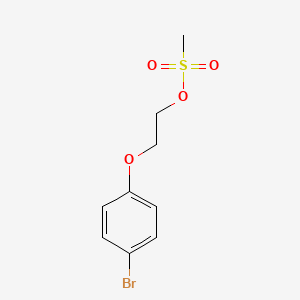
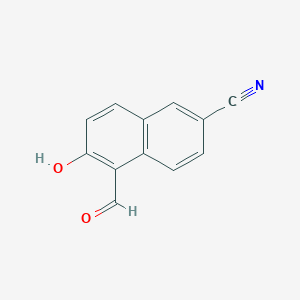
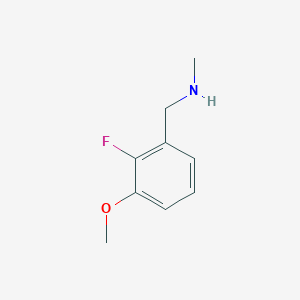
![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)
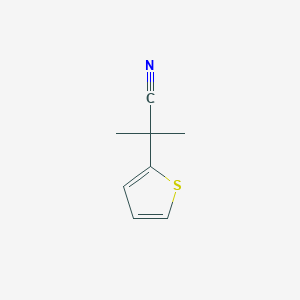
![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)
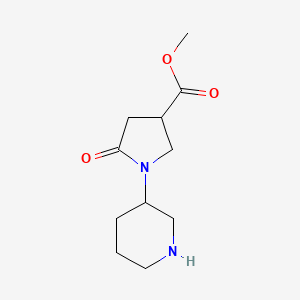
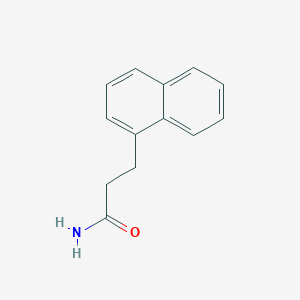
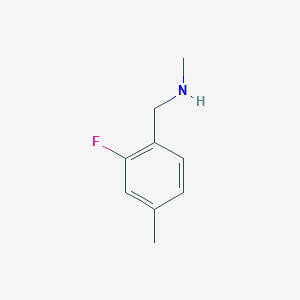
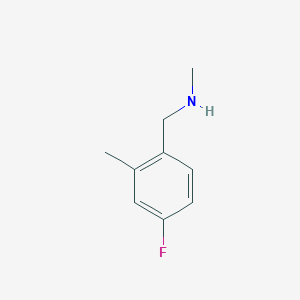
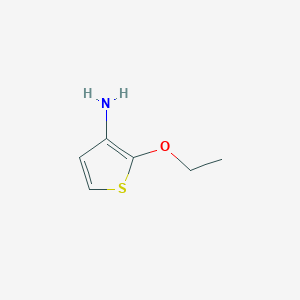
![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)